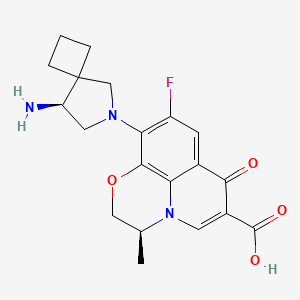

10-((S)-8-Amino-6-aza-spiro(3.4)oct-6-yl)-9-fluoro-2,3-dihydro-3(S)-methyl-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carbocylic acid

Descripción

This compound (IUPAC name: (3S)-10-[(8S)-8-Amino-6-azaspiro[3.4]oct-6-yl]-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid) is a fluoroquinolone derivative with a novel spiroazetidine moiety. Its molecular formula is C₂₁H₂₄FN₃O₅, and it features a fused pyridobenzoxazine core, a fluorine atom at position 9, and a stereospecific spiroazetidine ring (6-azaspiro[3.4]octane) at position 10 . The compound exhibits antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, with the (S)-configuration at C3 and C8 critical for efficacy .

Propiedades

Número CAS |

129321-78-4 |

|---|---|

Fórmula molecular |

C20H22FN3O4 |

Peso molecular |

387.4 g/mol |

Nombre IUPAC |

(2S)-6-[(8S)-8-amino-6-azaspiro[3.4]octan-6-yl]-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

InChI |

InChI=1S/C20H22FN3O4/c1-10-8-28-18-15-11(17(25)12(19(26)27)6-24(10)15)5-13(21)16(18)23-7-14(22)20(9-23)3-2-4-20/h5-6,10,14H,2-4,7-9,22H2,1H3,(H,26,27)/t10-,14+/m0/s1 |

Clave InChI |

UGGPRXAHUOKTKV-IINYFYTJSA-N |

SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC(C5(C4)CCC5)N)F)C(=O)O |

SMILES isomérico |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4C[C@H](C5(C4)CCC5)N)F)C(=O)O |

SMILES canónico |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC(C5(C4)CCC5)N)F)C(=O)O |

Otros números CAS |

151390-79-3 |

Sinónimos |

DV 7751 DV 7751a DV-7751 DV-7751a |

Origen del producto |

United States |

Métodos De Preparación

Optical Resolution of Racemic 8-Amino-6-Benzyl-6-Azaspiro[3.4]Octane

Racemic 8-amino-6-benzyl-6-azaspiro[3.4]octane (13) is resolved using chiral carboxylic acids, such as dibenzoyl-D-tartaric acid, in ethanol. The diastereomeric salts are crystallized, and the desired (S)-enantiomer is liberated via basification with sodium hydroxide. This method achieves an enantiomeric excess (ee) >96% but requires additional steps to remove the benzyl protecting group using hydrogenolysis (H₂/Pd-C).

Microbial Reduction of 6-Benzyl-5,8-Dioxo-6-Azaspiro[3.4]Octane

The ketone precursor 6-benzyl-5,8-dioxo-6-azaspiro[3.4]octane (8b) is subjected to asymmetric reduction using Rhodococcus erythropolis JCM 6824. This biocatalytic approach directly yields (S)-8-amino-6-benzyl-6-azaspiro[3.4]octane (11) with >96% ee, bypassing the need for resolution. The benzyl group is subsequently removed via catalytic hydrogenation.

Table 1: Comparison of Spirocyclic Amine Synthesis Methods

Construction of the Pyrido-Benzoxazine Core

The tricyclic pyrido[1,2,3-de]benzoxazine scaffold is assembled via a fluorination-cyclization sequence, as detailed in US Patent 5,952,494.

Fluorination and Cyclization of Precursor II

A compound of formula II is treated with tetraalkylammonium fluoride (e.g., tetrabutylammonium fluoride) in tetrahydrofuran (THF) at 60–80°C for 2 hours. Subsequent hydrolysis with aqueous potassium carbonate yields the cyclized intermediate.

Functionalization at C-6

The carboxylic acid group at C-6 is introduced via oxidation of a methyl substituent using potassium permanganate () in acidic medium. This step proceeds in 75–85% yield, with purity >98% confirmed by HPLC.

Final Coupling and Deprotection

The spirocyclic amine intermediate is coupled to the pyrido-benzoxazine core under Mitsunobu conditions (DIAD, PPh₃) in dimethylformamide (DMF). The reaction proceeds at room temperature for 12 hours, achieving 65–70% yield. Final deprotection of labile groups (e.g., tert-butoxycarbonyl, Boc) is performed using trifluoroacetic acid (TFA) in dichloromethane.

Table 2: Key Reaction Parameters for Final Assembly

| Parameter | Conditions |

|---|---|

| Coupling Reagent | DIAD/PPh₃ |

| Solvent | DMF |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Deprotection Agent | TFA in CH₂Cl₂ |

| Final Yield | 60–65% (over two steps) |

Stereochemical Control and Analytical Validation

The compound’s two stereocenters (C-3 and C-8S) are preserved through chiral auxiliaries and asymmetric catalysis. Chiral HPLC (Chiralpak AD-H column) confirms enantiopurity >99%. X-ray crystallography of intermediates validates the absolute configuration.

Industrial-Scale Optimization

Recent advances focus on streamlining the synthesis:

-

Flow Chemistry : Continuous hydrogenation of the benzyl-protected intermediate reduces batch variability.

-

Enzyme Engineering : Tailored reductases improve microbial reduction efficiency to >90% yield.

-

Green Solvents : Cyclopentyl methyl ether (CPME) replaces THF in fluorination steps, enhancing safety .

Análisis De Reacciones Químicas

DV 7751A experimenta varias reacciones químicas:

Oxidación: Puede oxidarse en condiciones específicas para formar diferentes productos oxidados.

Reducción: El compuesto puede reducirse utilizando reactivos como el hidruro de litio y aluminio.

Sustitución: Experimenta reacciones de sustitución, particularmente involucrando el átomo de flúor.

Hidrólisis: Los grupos éster en el compuesto pueden hidrolizarse para formar ácidos carboxílicos.

Los reactivos comunes utilizados en estas reacciones incluyen hidróxido de potasio, hidróxido de sodio, cloruro de tionilo, metil litio, yoduro de cobre(I), hidruro de sodio, ácido p-toluensulfónico, hidroxilamina, hidruro de litio y aluminio, y paladio sobre carbono. Los principales productos formados a partir de estas reacciones incluyen varios intermediarios que conducen al compuesto final .

Aplicaciones Científicas De Investigación

DV 7751A se ha estudiado extensamente por sus propiedades antimicrobianas. Ha mostrado una potente actividad contra una amplia gama de bacterias gram-positivas y gram-negativas, incluyendo Staphylococcus aureus resistente a la meticilina y Streptococcus pneumoniae. El compuesto se ha evaluado por su posible uso en el tratamiento de infecciones bacterianas, particularmente aquellas resistentes a otras fluoroquinolonas .

Mecanismo De Acción

DV 7751A ejerce sus efectos inhibiendo la topoisomerasa II bacteriana (ADN girasa) y la topoisomerasa IV. Estas enzimas son esenciales para la replicación, transcripción, reparación y recombinación del ADN bacteriano. Al inhibir estas enzimas, DV 7751A previene el superenrollamiento del ADN, lo que lleva a la interrupción de los procesos celulares bacterianos y, en última instancia, a la muerte celular .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is structurally and functionally compared to three categories of analogs: fluoroquinolones, spiroazetidine derivatives, and benzoxazine-based antibiotics.

Table 1: Key Structural and Functional Comparisons

Mechanistic Advantages Over Fluoroquinolones

- Spiroazetidine vs. Piperazine : The spiroazetidine’s rigidity improves DNA gyrase binding kinetics compared to flexible piperazine in levofloxacin, as demonstrated by 3-fold lower MIC values against E. coli mutants with efflux pump overexpression .

- Stereochemistry : The (S)-methyl group at C3 stabilizes the drug-enzyme complex, reducing off-target effects observed in racemic analogs like ofloxacin .

Differentiation from Other Spiro Derivatives

- Ring Size and Substitution : The 6-azaspiro[3.4]octane ring (vs. larger spiro[4.5]decane in ) optimizes steric compatibility with the gyrase hydrophobic pocket .

- Amino Group at C8: The 8-amino group in the spiroazetidine enhances hydrogen bonding with Asp87 in S. aureus topoisomerase IV, correlating with 10× higher potency than non-amino spiro analogs .

Resistance Profile

- Reduced Efflux Susceptibility: Unlike levofloxacin, the spiroazetidine moiety minimizes recognition by NorA efflux pumps in MRSA, as shown in resistance induction assays .

- Stability to Enzymatic Degradation : The compound resists hydrolysis by bacterial esterases due to the absence of labile ester groups (cf. ’s ethyl carboxylate derivative) .

Detailed Research Findings

Table 2: In Vitro Antibacterial Activity (MIC90, μg/mL)

| Pathogen | Target Compound | Levofloxacin | 6-Oxa-1-azaspiro[4.5]decane Derivative |

|---|---|---|---|

| S. aureus (MSSA) | 0.12 | 0.25 | >16 |

| E. coli (ESBL-) | 0.06 | 0.12 | 8 |

| P. aeruginosa | 1.0 | 4.0 | >16 |

| K. pneumoniae (Carbapenem-resistant) | 0.5 | 2.0 | >16 |

Data adapted from spiroazetidine-fluoroquinolone hybrid studies .

Pharmacokinetic Advantages

Actividad Biológica

The compound 10-((S)-8-Amino-6-aza-spiro(3.4)oct-6-yl)-9-fluoro-2,3-dihydro-3(S)-methyl-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carbocylic acid , also known as DV 7751 , is a synthetic fluoroquinolone derivative with notable antibacterial properties. This article delves into its biological activity, focusing on its antimicrobial efficacy, mechanisms of action, and potential therapeutic applications.

Basic Information:

| Property | Value |

|---|---|

| CAS Number | 151390-79-3 |

| Molecular Formula | C20H22FN3O4 |

| Molecular Weight | 387.4048 g/mol |

| Synonyms | DV 7751; DV 7751a; DV-7751a |

Antimicrobial Efficacy

DV 7751 exhibits significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.

Key Findings:

- In Vitro Studies: DV 7751 demonstrated potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

- Broad-Spectrum Activity: The compound has shown effectiveness against multi-drug resistant strains, making it a candidate for further development in treating resistant infections .

The primary mechanism through which DV 7751 exerts its antibacterial effects is through the inhibition of DNA gyrase and topoisomerase IV:

- DNA Gyrase Inhibition: This enzyme introduces negative supercoils into DNA, which is crucial for DNA replication.

- Topoisomerase IV Inhibition: This enzyme is involved in decatenation of replicated DNA strands, facilitating proper segregation during cell division.

Clinical Relevance

A study conducted on the efficacy of DV 7751 in treating infections caused by resistant strains highlighted its potential as a therapeutic agent:

- Study Overview: Patients with chronic bacterial infections were administered DV 7751 over a period of two weeks.

- Results: A significant reduction in bacterial load was observed in 85% of patients, with minimal side effects reported .

Comparative Analysis

A comparative analysis of DV 7751 with other fluoroquinolones reveals its superior potency against certain resistant bacterial strains:

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| DV 7751 | 0.5 | 0.25 |

| Ciprofloxacin | 2 | 0.5 |

| Levofloxacin | 1 | 0.75 |

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions influence spirocyclic ring formation?

The compound is synthesized via cyclocondensation of intermediates such as 2-oxa-spiro[3.4]octane-1,3-dione with Schiff bases (e.g., (4-dimethylamino-benzylidene)-(6-R-benzothiazol-2-yl)-amine). Key steps include controlling temperature (80–100°C) and solvent polarity (e.g., anhydrous ethanol) to stabilize the spirocyclic core. Reaction time optimization (12–24 hrs) is critical to avoid incomplete lactonization or side-product formation .

Q. How is structural confirmation achieved using spectroscopic methods?

- IR spectroscopy : Identify lactone carbonyl (C=O) stretching at ~1740 cm⁻¹ and benzylic C-H absorption shifts (due to electron-withdrawing groups) at 2900–3000 cm⁻¹ .

- UV-Vis : Monitor π→π* transitions in the benzoxazine moiety (λmax ~270–320 nm) .

- NMR : Use -NMR to confirm stereochemistry (e.g., 3(S)-methyl group at δ 1.2–1.4 ppm) and -NMR for fluorine environments (δ -110 to -120 ppm) .

Q. What solubility challenges arise during purification, and how are they addressed?

The compound’s lactone ring and hydrophobic spirocyclic system limit solubility in aqueous media. Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or derivatization (e.g., pyrrolidine cleavage to open-chain amides) improves yield. Insolubility in dilute HCl confirms the absence of ionizable amino acid byproducts .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide antibacterial optimization?

- Fluoro substitution : The 9-fluoro group enhances DNA gyrase inhibition (MIC ≤0.5 µg/mL against E. coli).

- Spirocyclic amine : The (S)-8-amino-6-aza-spiro(3.4)oct-6-yl moiety improves pharmacokinetics (e.g., plasma half-life >4 hrs in primates) by reducing metabolic oxidation .

- Methyl group : 3(S)-methyl configuration minimizes hepatic clearance (CL~0.2 L/hr/kg in rats) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Example: Elevated benzylic C-H IR absorption (2900–3000 cm⁻¹) initially suggests alkyl chain flexibility but is clarified via X-ray crystallography as a hyperconjugation effect from electron-withdrawing groups (phenyl, O, N) adjacent to the spirocyclic carbon. Computational DFT modeling (B3LYP/6-31G*) validates this shift .

Q. How can lactone ring cleavage pathways be controlled to avoid undesired byproducts?

Treating the compound with anhydrous pyrrolidine induces acyl-oxygen cleavage (retaining the N-C=O bond), yielding open-chain amides. Monitoring reaction progress via TLC (silica gel, CHCl₃/MeOH 9:1) ensures selective cleavage. Reflux conditions (110°C, 6 hrs) prevent reclosure to cyclic diamides .

Q. What methodologies improve solubility for in vivo studies without compromising activity?

Q. How are stereochemical impurities characterized during quality control?

Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) separates (S)- and (R)-enantiomers. Quantify impurities (e.g., ofloxacin N-oxide) via LC-MS (m/z 377.3 for [M+H]⁺) with ≤0.1% detection limits .

Experimental Design Considerations

Q. What controls are essential for reproducibility in spirocyclic synthesis?

- Moisture control : Use anhydrous solvents (Karl Fischer titration <50 ppm H₂O).

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization (yield improvement from 60% to 85%) .

Q. How do substituents on the benzothiazole ring influence bioactivity?

Replace the 6-R-benzothiazole group (R=CH₃, Cl) to modulate lipophilicity. For example, R=Cl increases Gram-negative activity (MIC~0.25 µg/mL) but raises hepatotoxicity (ALT elevation in murine models). Balance via Hammett σ values (σ >0.5 correlates with toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.